

Application Note: Precision Scaffolding with 3-Hydroxy-2-methylbenzoate

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzoate

Cat. No.: B8532911

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Strategic Overview: The "Ortho-Meta" Advantage

In modern fragment-based drug discovery (FBDD), the selection of a scaffold is rarely about simple connectivity; it is about vector control and interaction geometry.

3-Hydroxy-2-methylbenzoate (and its corresponding acid, 3-hydroxy-2-methylbenzoic acid) represents a "privileged" scaffold due to its unique substitution pattern. Unlike the more common 3-hydroxybenzoic acid, the insertion of a methyl group at the ortho position (C2) introduces a critical steric constraint.

Mechanistic Value Proposition

- **Conformational Locking:** The C2-methyl group creates steric clash with the C1-carbonyl, forcing the carboxylate moiety out of planarity with the aromatic ring. This "atropisomer-like" twist pre-organizes the molecule for binding in restricted pockets, reducing the entropic penalty upon protein binding.
- **Dual-Vector Functionality:**
 - **C1-Carboxyl:** Serves as the primary attachment point (warhead linker or amide bond formation).
 - **C3-Hydroxyl:** Acts as a crucial H-bond donor/acceptor. In kinase inhibitors (e.g., EGFR allosteric modulators), this hydroxyl often engages key residues (like Glu or Lys) in the solvent-exposed front or the allosteric back-pocket.

- C5-Position: Electronically activated for electrophilic aromatic substitution (e.g., bromination), allowing for rapid library expansion via Suzuki-Miyaura coupling.

Case Study: Bivalent "Type V" EGFR Inhibitors

The most prominent recent application of this intermediate is in the development of bivalent kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor). Researchers have utilized **3-hydroxy-2-methylbenzoate** to link orthosteric (ATP-site) and allosteric pockets.

- The Challenge: Designing a linker that spans the distance between the ATP site and the allosteric pocket without being too flexible (low potency) or too rigid (poor fit).
- The Solution: **3-Hydroxy-2-methylbenzoate** serves as the allosteric anchor. The C3-hydroxyl group provides a 10-fold potency increase compared to the non-hydroxylated analog by forming specific H-bonds within the allosteric pocket, while the C2-methyl group ensures the correct twist for the linker trajectory.

Experimental Protocols

Protocol A: Scalable Synthesis & Purification of Methyl 3-hydroxy-2-methylbenzoate

Objective: To generate high-purity methyl ester intermediate from the carboxylic acid precursor for downstream coupling or bromination.

Reagents:

- 3-Hydroxy-2-methylbenzoic acid (Starting Material)[1][2][3][4]
- Methanol (MeOH), anhydrous
- Sulfuric Acid (H₂SO₄), concentrated[4]
- Ethyl Acetate (EtOAc) / Sodium Bicarbonate (NaHCO₃)

Workflow:

- Dissolution: Charge a round-bottom flask with 3-hydroxy-2-methylbenzoic acid (1.0 equiv). Dissolve in MeOH (0.2 M concentration relative to acid).
- Catalysis: Slowly add catalytic conc. H₂SO₄ (approx. 0.5 mL per 10 mmol acid) at 0°C.
- Reflux: Heat the mixture to reflux (approx. 65°C) with stirring. Monitor by TLC (System: 1:1 Hexane/EtOAc) or LC-MS.
 - Critical Checkpoint: Reaction typically requires 48 hours for >98% conversion due to the steric hindrance of the ortho-methyl group.
- Work-up:
 - Cool to ambient temperature.
 - Concentrate under reduced pressure to remove MeOH.
 - Neutralize residue with saturated aqueous NaHCO₃ (Caution: Gas evolution).
 - Extract aqueous layer with EtOAc (3x).
- Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude methyl ester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Self-Validating Metric:

- Target Yield: >90%
- Appearance: White to off-white solid.
- ¹H NMR (DMSO-d₆): Look for methyl ester singlet at ~3.8 ppm and C2-methyl singlet at ~2.3 ppm.

Protocol B: Regioselective C5-Bromination

Objective: To install a handle for cross-coupling reactions (Suzuki/Heck) at the C5 position.

Reagents:

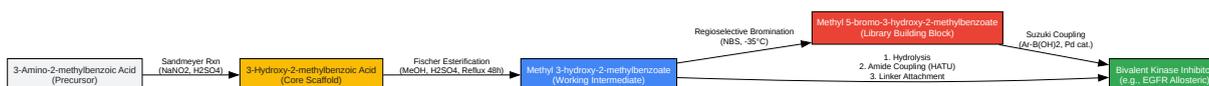
- Methyl **3-hydroxy-2-methylbenzoate** (from Protocol A)[2]
- N-Bromosuccinimide (NBS)
- Acetonitrile (ACN) or CCl₄ (traditional, but ACN is greener)
- AIBN (catalytic, if radical pathway preferred) or mild Lewis acid.

Workflow:

- Setup: Dissolve methyl **3-hydroxy-2-methylbenzoate** in ACN (0.1 M).
- Bromination: Cool to -35°C (to favor electrophilic substitution over radical benzylic bromination). Add NBS (1.05 equiv) portion-wise.
- Reaction: Allow to warm slowly to room temperature over 4 hours.
 - Mechanistic Note: The C3-hydroxyl group directs the electrophile ortho or para. Since the ortho position (C2) and meta (C4) are blocked or sterically crowded, the C5 position (para to the hydroxyl) is the primary site of bromination.
- Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted bromine species.
- Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
- Product: Methyl 5-bromo-**3-hydroxy-2-methylbenzoate**.

Visualizing the Workflow

The following diagram illustrates the transformation logic, highlighting the branching paths for this intermediate.



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Caption: Synthetic workflow for transforming **3-hydroxy-2-methylbenzoate** into high-value medicinal chemistry targets.

Analytical Data & Properties

Property	Value / Observation	Relevance
Molecular Weight	152.15 g/mol (Acid) / 166.18 g/mol (Ester)	Ideal for FBDD (Rule of 3 compliant).
ClogP	~1.8 (Ester)	Good lipophilicity for cell permeability.
pKa (Phenol)	~9.5	Ionizable at physiological pH; H-bond donor.
Melting Point	143-147°C	Crystalline solid, stable for storage.
Solubility	DMSO, MeOH, EtOAc	Poor water solubility; requires organic co-solvent.

References

- Synthesis of 3-Hydroxy-2-methylbenzoic acid (Sandmeyer Route)
 - Source: PrepChem.[5] "Synthesis of 3-Hydroxy-2-methylbenzoic acid."
 - URL:[[Link](#)]
- Applic
 - Title: "Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors."
 - Source:Journal of Medicinal Chemistry / PMC (NIH).
 - URL:[[Link](#)]
- Bromination and Functionaliz

- Title: "Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5." [4]
- Source: BenchChem Application Data. [4]
- Biosynthetic Context (Petrobactin/Siderophores)
 - Title: "Petrobactin is the primary siderophore synthesized by Bacillus anthracis str."
 - Source: BioMetals / PubMed.
 - URL: [Link]

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